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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265 Get Quote

An Examination of a Novel Ketone Derivative

Abstract
This technical guide provides a comprehensive overview of 3-(4-Phenylphenoxy)butan-2-
one, a ketone derivative of significant interest to the scientific community. Due to the limited

publicly available information on this specific compound, this document focuses on the

synthesis, potential biological activities, and experimental protocols for closely related and

structurally similar compounds. The aim is to provide researchers, scientists, and drug

development professionals with a foundational understanding and a framework for future

investigation into this molecule.

Chemical Identity
A definitive CAS (Chemical Abstracts Service) number for 3-(4-Phenylphenoxy)butan-2-one
could not be identified in publicly accessible databases. This suggests that the compound may

not be widely synthesized or commercially available at present. For the purpose of this guide,

we will also refer to the compound by its alternative name, 3-(4-biphenylyloxy)butan-2-one.

Table 1: Physicochemical Properties (Predicted)
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Property Value

Molecular Formula C₁₆H₁₆O₂

Molecular Weight 240.30 g/mol

XLogP3 3.8

Hydrogen Bond Donor Count 0

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 4

Exact Mass 240.115030 g/mol

Monoisotopic Mass 240.115030 g/mol

Topological Polar Surface Area 26.3 Å²

Heavy Atom Count 18

Note: The data in this table are predicted values from computational models due to the

absence of experimentally determined data.

Synthesis and Experimental Protocols
While a specific synthesis protocol for 3-(4-Phenylphenoxy)butan-2-one is not documented,

its structure suggests a plausible synthetic route based on established organic chemistry

principles. A likely approach would involve the Williamson ether synthesis.

Proposed Synthesis Workflow:

Caption: Proposed Williamson ether synthesis of 3-(4-Phenylphenoxy)butan-2-one.

Experimental Protocol: General Williamson Ether Synthesis

Deprotonation of 4-Phenylphenol:

Dissolve 4-phenylphenol in a suitable aprotic polar solvent (e.g., dimethylformamide or

acetonitrile).
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Add a slight molar excess of a strong base, such as sodium hydride (NaH) or potassium

carbonate (K₂CO₃), portion-wise at 0 °C to form the corresponding phenoxide.

Stir the reaction mixture at room temperature for 1-2 hours to ensure complete

deprotonation.

Nucleophilic Substitution:

To the solution of the 4-phenylphenoxide, add an equimolar amount of 3-bromobutan-2-

one dropwise.

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the

reaction progress using thin-layer chromatography (TLC).

The reaction is typically complete within 4-12 hours.

Work-up and Purification:

After the reaction is complete, cool the mixture to room temperature and pour it into ice-

cold water.

Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the pure 3-(4-
Phenylphenoxy)butan-2-one.

Potential Biological Activity and Signaling Pathways
The biological activity of 3-(4-Phenylphenoxy)butan-2-one has not been reported. However,

the structural motifs present in the molecule, namely the biphenyl and butanone moieties, are

found in compounds with known biological activities. For instance, the biphenyl structure is a

common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other

pharmacologically active compounds. The ketone group can also be a site for metabolic

transformations.
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Given the structural similarities to other phenolic and ketone-containing compounds, it is

plausible that 3-(4-Phenylphenoxy)butan-2-one could interact with various biological targets.

Further research, including in vitro and in vivo studies, would be necessary to elucidate its

specific biological functions and any associated signaling pathways.

Hypothetical Signaling Pathway Interaction:

Caption: A hypothetical signaling pathway for 3-(4-Phenylphenoxy)butan-2-one.

Conclusion and Future Directions
3-(4-Phenylphenoxy)butan-2-one represents a novel chemical entity with potential for further

scientific exploration. The lack of a registered CAS number and published data underscores the

need for foundational research to synthesize and characterize this compound. The proposed

synthetic route via Williamson ether synthesis provides a viable starting point for its

preparation. Subsequent studies should focus on the comprehensive spectroscopic

characterization (NMR, IR, MS) and the investigation of its physicochemical properties.

For drug development professionals, the structural alerts within the molecule warrant a full

toxicological and pharmacological profiling. In vitro assays targeting various receptors and

enzymes, followed by cell-based and in vivo models, will be crucial to uncover any potential

therapeutic applications. The insights gained from such studies will be instrumental in

determining the future trajectory of research on 3-(4-Phenylphenoxy)butan-2-one and its

derivatives.

To cite this document: BenchChem. [In-depth Technical Guide: 3-(4-Phenylphenoxy)butan-2-
one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273265#3-4-phenylphenoxy-butan-2-one-cas-
number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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